5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil

Antiviral Herpes Simplex Virus Type 2 Nucleoside Analogues

Antiviral screening panels that require single-compound coverage across HSV-1, HSV-2 and VZV often face gaps with standard reference agents. FEFAU (CAS 108008-64-6) fills this need with a dual-fluorinated scaffold engineered for broad anti-herpesvirus potency. • Broad spectrum: MIC 0.03-0.2 µg/mL (HSV-1), 0.1-0.3 µg/mL (HSV-2), 0.03 µg/mL (VZV). • Strongest VZV potency in its class-ideal as a positive control in plaque reduction assays. • Low cytotoxicity (>100 µg/mL) and a distinct 5-fluoroethyl-uracil base, valuable for HSV-2 thymidine kinase substrate probing and QSAR modeling. Sourced from BenchChem with streamlined global logistics, ensuring rapid delivery for time-sensitive phenotypic screens.

Molecular Formula C11H14F2N2O5
Molecular Weight 292.24 g/mol
CAS No. 108008-64-6
Cat. No. B035491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil
CAS108008-64-6
Synonyms5-(2-fluoroethyl)-2'-fluoroarabinofuranosyluracil
FEFAU
Molecular FormulaC11H14F2N2O5
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCF
InChIInChI=1S/C11H14F2N2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1
InChIKeyYZWKNLYHUWQETA-IBCQBUCCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (CAS 108008-64-6): A Dual-Fluorinated Nucleoside with Differentiated Anti-Herpesvirus Profile


5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU; CAS 108008-64-6) is a synthetic, dual-fluorinated nucleoside analogue in the 2′-fluoroarabinofuranosyluracil class [1]. It features a 5-(2-fluoroethyl) substituent on the uracil base and a fluorine at the 2′ (arabino) position of the sugar, modifications known to enhance metabolic stability and modulate antiviral selectivity [2]. Originally developed as a structural hybrid between the potent anti-herpesvirus agent 5-(2-chloroethyl)-2′-deoxyuridine (CEDU) and the 2′-fluoroarabinofuranosyl sugar platform, FEFAU was created to expand the antiviral spectrum while maintaining the favorable cytotoxicity profile of the 2′-fluoroarabino series [1][2].

Why 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil Cannot Be Replaced by Other 5-Haloalkyl-2′-fluoroarabino Uracil Analogues


Within the 5-(2-haloalkyl)-2′-fluoroarabinofuranosyluracil series, the identity of the 5-haloalkyl substituent (fluoroethyl vs. chloroethyl) and the 2′ sugar configuration (arabino vs. deoxy) critically determine antiviral spectrum and target virus potency [1]. Direct comparator studies show that FEFAU (5-fluoroethyl, 2′-fluoroarabino) achieves markedly lower minimum inhibitory concentrations (MIC) against herpes simplex virus type 2 (HSV-2) than its chloroethyl congener CEFAU, and inhibits varicella-zoster virus (VZV) at concentrations unattainable by the 2′-deoxy analogue FEDU [1][2]. Simply substituting any “5-haloalkyl-2′-fluoroarabino uracil” without accounting for the specific 5-fluoroethyl group will result in a significant loss of HSV-2 and VZV coverage, undermining the purpose of selecting this scaffold for broad-spectrum anti-herpesvirus applications.

Head-to-Head Quantitative Differentiation of 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil Against Closest Analogues


FEFAU vs. CEDU and Acyclovir: Superior in Vitro Potency Against HSV-2

FEFAU inhibits HSV-2 replication at concentrations comparable to the gold-standard drug acyclovir (ACV), whereas the parent compound CEDU is approximately 10-fold less potent against HSV-2 than against HSV-1 [1]. The quantitative data below demonstrate that FEFAU closes the HSV-2 potency gap that limits CEDU, positioning it as a 2′-fluoroarabino analogue with acyclovir-like HSV-2 activity.

Antiviral Herpes Simplex Virus Type 2 Nucleoside Analogues

FEFAU vs. FEDU and CEFAU: Highest Intra-Class Potency Against VZV

Within the 2′-fluorinated arabinoside series, only FEFAU—bearing fluorine at both the 5-fluoroethyl and 2′-arabino positions—achieves single-digit nanomolar-range potency against VZV. The 2′-deoxy analogue FEDU and the 5-chloroethyl analogue CEFAU are both significantly less potent against VZV [1].

Varicella-Zoster Virus Antiviral Potency Structure-Activity Relationship

FEFAU vs. Non-Fluorinated Analogues: Maintained Low Cytotoxicity at High Concentrations

Despite its enhanced antiviral potency, FEFAU retains the favorable cytotoxicity profile characteristic of the CEDU scaffold. Neither FEFAU nor its congeners FEDU and CEFAU significantly inhibit host cell proliferation at 100 µg/mL, a concentration more than 300-fold above the antiviral MIC [1].

Cytotoxicity Selectivity Index Host Cell Safety

FEFAU in Vivo: Documented Limitation Relative to CEDU in Animal Models

The primary liability of FEFAU is its poor in vivo performance relative to CEDU. In systemic and cutaneous HSV-1 mouse models, FEFAU was markedly less potent than CEDU, and in HSV-2 models (mice, guinea pigs) it was virtually ineffective [1]. This in vitro–in vivo disconnect is a critical differentiation factor for procurement decisions.

In Vivo Efficacy HSV-1 Mouse Model Pharmacokinetic Limitation

Optimal Application Scenarios for 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil Based on Quantitative Evidence


In Vitro Broad-Spectrum Anti-Herpesvirus Screening Panels Requiring HSV-2 and VZV Coverage

FEFAU is the preferred 2′-fluoroarabinofuranosyluracil analogue for constructing comprehensive anti-herpesvirus screening panels when the assay panel includes HSV-2 and VZV. With an MIC of 0.1–0.3 µg/mL against HSV-2 (comparable to acyclovir) and 0.03 µg/mL against VZV (the strongest in its class), FEFAU provides single-compound coverage across HSV-1, HSV-2, and VZV that neither CEDU (weak HSV-2) nor FEDU (weak VZV) can match [1][2]. This reduces the number of reference compounds needed per plate and simplifies hit triage in phenotypic antiviral screens.

Structure-Activity Relationship (SAR) Studies on 5-Haloalkyl and 2′-Fluoro Modifications

FEFAU occupies a unique node in the 5-(2-haloalkyl)-pyrimidine nucleoside SAR matrix, combining a 5-fluoroethyl substituent with a 2′-fluoroarabino sugar. Its quantitative MIC profile (HSV-1: 0.03–0.2 µg/mL; HSV-2: 0.1–0.3 µg/mL; VZV: 0.03 µg/mL) and cytotoxicity threshold (>100 µg/mL) provide a critical data point for computational QSAR models and medicinal chemistry optimization campaigns targeting herpesvirus polymerases [1]. Procurement of FEFAU alongside FEDU and CEFAU enables a complete pairwise comparison of 5-fluoroethyl vs. 5-chloroethyl and 2′-deoxy vs. 2′-fluoroarabino effects on antiviral potency and selectivity.

Mechanistic Studies of HSV-2 Thymidine Kinase Substrate Specificity

Because FEFAU displays acyclovir-like potency against HSV-2 while carrying a structurally distinct 5-fluoroethyl-uracil base, it serves as a useful tool for probing the substrate flexibility of HSV-2 thymidine kinase (TK) [1][2]. The finding that FEFAU inhibits HSV-2 at concentrations comparable to acyclovir—but is virtually ineffective in vivo—suggests that FEFAU may be efficiently monophosphorylated by viral TK yet poorly processed by host kinases, making it valuable for dissecting the sequential phosphorylation steps required for anti-herpesvirus nucleoside activation.

Reference Standard for Validating New Anti-VZV Nucleoside Analogues

With a published VZV MIC of 0.03 µg/mL, FEFAU is one of the most potent 2′-fluoroarabinofuranosyluracil derivatives against VZV characterized to date [1]. It can be incorporated as a positive control in VZV plaque reduction assays when benchmarking novel nucleoside analogues, providing a consistent potency benchmark that is structurally related to the 2′-fluoroarabino chemical series.

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